molecular formula C3H7O4P B14712753 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide CAS No. 20636-79-7

1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide

Cat. No.: B14712753
CAS No.: 20636-79-7
M. Wt: 138.06 g/mol
InChI Key: RYRDKOIZZRUCMC-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring structure containing both oxygen and phosphorus atoms

Preparation Methods

The synthesis of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide typically involves the reaction of 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxygen or other substituents on the phosphorus atom.

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles such as hydroxide ions or alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide can be compared with other similar compounds such as:

Properties

CAS No.

20636-79-7

Molecular Formula

C3H7O4P

Molecular Weight

138.06 g/mol

IUPAC Name

2-hydroxy-4-methyl-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C3H7O4P/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3,(H,4,5)

InChI Key

RYRDKOIZZRUCMC-UHFFFAOYSA-N

Canonical SMILES

CC1COP(=O)(O1)O

Origin of Product

United States

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